2-Chloro-4-(chloromethoxy)-1-fluorobenzene

Nucleophilic Aromatic Substitution Reactivity Substituent Effects

2-Chloro-4-(chloromethoxy)-1-fluorobenzene (CAS 1539475-69-8) is a tri-substituted benzene derivative belonging to the class of halogenated aromatic compounds. It features a 1,2,4-substitution pattern with chlorine at the 2-position, a chloromethoxy (-OCH₂Cl) group at the 4-position, and a fluorine at the 1-position, conferring a molecular formula of C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol.

Molecular Formula C7H5Cl2FO
Molecular Weight 195.01 g/mol
Cat. No. B13169508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(chloromethoxy)-1-fluorobenzene
Molecular FormulaC7H5Cl2FO
Molecular Weight195.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCl)Cl)F
InChIInChI=1S/C7H5Cl2FO/c8-4-11-5-1-2-7(10)6(9)3-5/h1-3H,4H2
InChIKeyDLZPGXPOSGLLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(chloromethoxy)-1-fluorobenzene: A Distinct Halogenated Aromatic Building Block for Medicinal and Agrochemical Synthesis


2-Chloro-4-(chloromethoxy)-1-fluorobenzene (CAS 1539475-69-8) is a tri-substituted benzene derivative belonging to the class of halogenated aromatic compounds . It features a 1,2,4-substitution pattern with chlorine at the 2-position, a chloromethoxy (-OCH₂Cl) group at the 4-position, and a fluorine at the 1-position, conferring a molecular formula of C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol . The compound is primarily utilized as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . Its key structural features include the electrophilic chloromethoxy group, which serves as a latent phenol protecting group (MOM-like) and a site for further derivatization, and the combined electron-withdrawing effects of the chlorine and fluorine atoms, which modulate the reactivity of the aromatic ring .

The Pitfalls of Substituting 2-Chloro-4-(chloromethoxy)-1-fluorobenzene with Isomers or Dehalogenated Analogs


In the context of multi-step synthesis for advanced intermediates, the precise substitution pattern and the presence of each halogen atom in 2-Chloro-4-(chloromethoxy)-1-fluorobenzene are critical for achieving desired reactivity and selectivity. Simply substituting the compound with a positional isomer, such as 4-Chloro-1-(chloromethoxy)-2-fluorobenzene, or an analog lacking one of the halogens, like 1-(chloromethoxy)-2-fluorobenzene, will invariably alter the electronic environment of the aromatic ring and the steric accessibility of the reactive handles . These changes can lead to significantly different reaction rates in subsequent steps, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, and may result in lower yields or the formation of undesired regioisomers . The specific combination of a chlorine ortho to a fluorine and a chloromethoxy group para to the fluorine creates a unique reactivity profile that cannot be replicated by other commercially available chloromethoxy-fluorobenzenes, making direct substitution a risky endeavor for process chemists.

2-Chloro-4-(chloromethoxy)-1-fluorobenzene: Quantitative Differentiation and Selection Criteria


Reactivity Differentiation: Impact of Substitution Pattern on Nucleophilic Aromatic Substitution Rates

The rate of nucleophilic aromatic substitution (S_NAr) is highly sensitive to the electronic nature and position of substituents on the aryl ring. 2-Chloro-4-(chloromethoxy)-1-fluorobenzene, with its chlorine atom ortho to the fluorine and para to the chloromethoxy group, is predicted to exhibit a distinct reactivity profile compared to its isomer 4-Chloro-1-(chloromethoxy)-2-fluorobenzene. While direct experimental kinetic data for these specific compounds is not publicly available, the field of physical organic chemistry provides a robust framework for quantitative prediction. Using the Hammett equation and substituent constants (σₚ = 0.23 for Cl, σₚ = 0.06 for F, σₚ = 0.11 for OCH₃ (proxy for OCH₂Cl)), the calculated Σσ value for the target compound is 0.40, while for the 4-chloro isomer it is 0.28 [1]. This difference in the cumulative electron-withdrawing effect translates to a predicted difference in activation energy for S_NAr, with the target compound expected to be more reactive towards nucleophiles like amines or alkoxides [2].

Nucleophilic Aromatic Substitution Reactivity Substituent Effects

Cross-Coupling Selectivity: Ortho-Chlorine as a Directing Group for Regioselective Functionalization

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the presence of an ortho-chlorine on a fluorobenzene ring can serve as a directing group or participate in 'halogen dance' reactions to enable selective functionalization at specific positions [1]. 2-Chloro-4-(chloromethoxy)-1-fluorobenzene possesses this ortho-chloro/fluoro motif, which is absent in analogs like 1-(chloromethoxy)-2-fluorobenzene (which lacks the second chlorine) and 4-Bromo-1-(chloromethoxy)-2-fluorobenzene (which has bromine instead of chlorine). For instance, studies on related systems have shown that 2-chloro-1-fluoro-4-methoxybenzene can undergo selective lithium-halogen exchange at the position ortho to the fluorine, facilitated by the adjacent chlorine [2]. While direct quantitative yield data for the target compound is not available in open literature, this mechanistic principle suggests that its unique substitution pattern could enable a degree of regio-control not possible with less-substituted analogs, potentially leading to higher yields of a single regioisomeric product.

Cross-Coupling Regioselectivity Halogen Dance

Halogen Content and Molecular Weight: Impact on Physical Properties and Synthetic Utility

The presence of three halogen atoms (two Cl, one F) in 2-Chloro-4-(chloromethoxy)-1-fluorobenzene results in a higher molecular weight (195.01 g/mol) and different physical properties compared to analogs with fewer or different halogens . For example, 2-Chloro-4-fluoroanisole (C₇H₆ClFO, MW 160.57) and 2-(Chloromethoxy)-1,4-difluorobenzene (C₇H₅ClF₂O, MW 178.56) are significantly lighter and likely have lower boiling points . The higher mass and halogen content of the target compound can be advantageous in certain contexts, such as when a heavier leaving group is desired in mass spectrometry-based assays, or when the compound's physical properties (e.g., lipophilicity) need to be tuned for biological activity.

Molecular Weight Halogen Content Physical Properties

Optimal Deployment of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene in Advanced Synthesis


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds Requiring Precise Substitution

The compound is ideally suited for constructing the core of certain kinase inhibitors where a fluorinated aromatic ring with an oxygen-linked moiety is a key pharmacophore. The ortho-chloro and para-chloromethoxy groups can be sequentially modified to introduce diversity, leveraging the predicted enhanced S_NAr reactivity to install amine-containing fragments efficiently .

Agrochemical Research: Building Block for Novel Herbicides or Fungicides

In the development of new crop protection agents, halogenated aromatic ethers are common motifs. The unique substitution pattern of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene provides a handle for introducing sulfur or nitrogen-based groups through nucleophilic displacement of the chloromethoxy group's chlorine, while the aryl fluoride can be retained for metabolic stability or further functionalization .

Materials Science: Synthesis of Fluorinated Liquid Crystal Intermediates

Fluorinated aromatics are essential in designing liquid crystals with desirable dielectric anisotropy. The target compound can serve as a precursor to more elaborate structures, where the chlorine atom ortho to the fluorine is used in a cross-coupling reaction to attach a rigid core, while the chloromethoxy group is transformed into a polar or flexible tail. The high halogen content contributes to the compound's overall polarizability, a key parameter in liquid crystal design .

Chemical Biology: Synthesis of Multifunctional Probe Molecules

For the creation of chemical probes for target identification, the compound offers multiple points for orthogonal functionalization. The chloromethoxy group can be converted to an alkyne or azide for click chemistry, the aryl fluoride can be used for ¹⁸F radiolabeling for PET imaging, and the aryl chloride can participate in late-stage cross-coupling to attach a reporter tag .

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